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molecular formula C9H10O4 B167994 4-(2-hydroxyethoxy)benzoic Acid CAS No. 1711-24-6

4-(2-hydroxyethoxy)benzoic Acid

Cat. No. B167994
M. Wt: 182.17 g/mol
InChI Key: QLIQIXIBZLTPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04304924

Procedure details

To a mixture of 7.7 g (37.7 mmol) of 4-(2-tetrahydropyranyloxyethoxy)benzoic acid and 31 ml (754 mmol) of anhydrous methanol, at RT, is added 2 drops of conc. sulfuric acid. The mixture is stirred at RT for 1 day and is then rotoevaporated to near dryness. To the residue is added 100 ml water, 50 ml ether and 30 ml aqueous 15% potassium carbonate, and the mixture is stirred until the solid is dissolved. The organic phase is separated and discarded; 150 ml of ethyl acetate and 50 ml of aqueous 3 N sulfuric acid are added to the remaining aqueous phase. The aqueous phase is then separated and extracted with ethyl acetate (80 ml, 3×). The combined organic phases are washed with aqueous saturated sodium chloride (50 ml, 2×) and then dried over calcium sulfate. Removal of solvent by rotoevaporation gives 4-(hydroxyethoxy)benzoic acid.
Name
4-(2-tetrahydropyranyloxyethoxy)benzoic acid
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1.CO.O.C(=O)([O-])[O-].[K+].[K+]>S(=O)(=O)(O)O.CCOCC>[OH:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1 |f:3.4.5|

Inputs

Step One
Name
4-(2-tetrahydropyranyloxyethoxy)benzoic acid
Quantity
7.7 g
Type
reactant
Smiles
O1C(CCCC1)OCCOC1=CC=C(C(=O)O)C=C1
Name
Quantity
31 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred until the solid
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
ADDITION
Type
ADDITION
Details
150 ml of ethyl acetate and 50 ml of aqueous 3 N sulfuric acid are added to the remaining aqueous phase
CUSTOM
Type
CUSTOM
Details
The aqueous phase is then separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (80 ml, 3×)
WASH
Type
WASH
Details
The combined organic phases are washed with aqueous saturated sodium chloride (50 ml, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent by rotoevaporation

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
OCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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